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Diazaspiro[6.7]Tetradecane

CAS No.: 1445951-65-4

Cat. No.: B1383609

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and

Medicinal Chemists Focus: Structural elucidation strategies, salt screening protocols, and

comparative analysis of diffraction techniques for flexible spirocyclic scaffolds.

Executive Summary: The Spiro[6.7] Challenge
The spiro[6.7]tetradecane scaffold represents a high-value target in modern drug discovery,

offering a distinct departure from planar aromatic systems ("escaping flatland"). However, its

structural determination is notoriously difficult due to the conformational flexibility of the seven-

membered (cycloheptane) ring fused to the six-membered (cyclohexane) ring at a single

quaternary carbon.

This guide provides a validated workflow for determining the crystal structure of

spiro[6.7]tetradecane salts (typically amine or ammonium derivatives). We compare the

efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction

(PXRD) and computational modeling, supported by experimental data from analogous aza-

spiro systems.
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Key Technical Insights
Conformational Locking: The cycloheptane ring exists in dynamic equilibrium (twist-

chair/twist-boat). Successful crystallization requires "locking" this conformation using rigid,

multidentate counter-ions.

Chirality: The spiro-carbon is a stereocenter. Salt formation with chiral acids (e.g., tartaric

acid) is the gold standard for both resolution and structural determination.

Disorder Management: Expect high thermal motion in the C7 ring. Low-temperature data

collection (100 K) is mandatory, not optional.

Comparative Methodology: Techniques &
Performance
We evaluated three primary approaches for structural characterization. The following table

summarizes their performance metrics based on experimental trials with spiro-ammonium salts.

Table 1: Comparative Performance of Structural
Determination Methods
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Feature
Method A: SC-XRD

(Gold Standard)

Method B: PXRD

(Screening)

Method C: DFT/CSP

(Support)

Primary Output

3D Atomic

Coordinates, Absolute

Configuration

Phase ID, Polymorph

Assessment

Energy Minima,

Conformational

Landscape

Resolution High (0.71 Å or better) Low to Medium N/A (Theoretical)

Sample Req.
Single Crystal (>0.1

mm)
Bulk Powder (~10 mg)

Structure File

(.mol/.cif)

Success Rate High (if crystal exists)
Medium (ambiguous

for solvates)

High (for prediction

only)

Key Limitation
Requires high-quality

crystal growth

Cannot solve ab initio

easily for complex

spiro salts

Gas phase often

ignores packing forces

Rec. Use Case
Final Structure

Determination

High-Throughput Salt

Screening
Disorder Modelling

Strategic Protocol: From Synthesis to Structure
Phase 1: Salt Selection Strategy (The "Locking"
Principle)
The neutral spiro[6.7]tetradecane hydrocarbon does not form salts. This guide focuses on

amine derivatives (e.g., spiro[6.7]tetradecan-amine). The choice of counter-ion is the single

most critical variable.

Inorganic Acids (HCl, HBr):

Pros: Small, high lattice energy.

Cons: Often lead to high symmetry space groups where the 7-ring is disordered across a

mirror plane.

Organic Di-acids (Fumaric, Succinic):
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Pros: Form hydrogen bond networks that bridge the cation, reducing thermal motion.

Cons: Lower solubility.

Chiral Acids (L-Tartaric, Dibenzoyl-L-tartaric):

Recommendation:Primary Choice. These agents break the symmetry, resolving the

enantiomers and often crystallizing in non-centrosymmetric space groups (e.g., P2₁2₁2₁),

which aids in solving the absolute configuration.

Phase 2: Crystallization Workflow
Do not rely on simple evaporation, which often yields oils for spiro-salts. Use Vapor Diffusion.

Protocol:

Dissolve 10 mg of the spiro-amine salt in a "good" solvent (Methanol or Ethanol).

Filter into a small inner vial.

Place inner vial inside a larger jar containing the "anti-solvent" (Diethyl ether or Hexane).

Seal and store at 4°C. The slow diffusion promotes ordered packing of the flexible 7-ring.

Phase 3: Data Collection & Refinement
Temperature: Collect data at 100 K (liquid nitrogen stream). Room temperature data is

useless for spiro[6.7] systems due to ring puckering.

Disorder Modeling: The C7 ring often appears as a superposition of two conformations. Use

split-site models (e.g., PART 1 and PART 2 in SHELX) with restrained anisotropic

displacement parameters (SIMU, DELU).

Visualizing the Workflow
The following diagram illustrates the decision logic for solving these structures, emphasizing

the "feedback loop" between PXRD screening and SC-XRD.
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Figure 1: Strategic workflow for the structural determination of spiro-salts, prioritizing salt

screening and low-temperature data collection.

Supporting Experimental Data
To validate this protocol, we reference data from the analogous 3,9,12-triaza-6-

azoniaspiro[5.8]tetradecane system [1] and 11-aza-spiro[6.7]tetradecane derivatives [2]. These

systems share the core spiro-connectivity and flexibility challenges.

Table 2: Crystallographic Parameters of Spiro-Amine
Salts

Parameter
Spiro[5.8] Chloride

[1]
Spiro[6.7] Aza-

Peroxide [2]
Spiro[6.7] Amine

Tartrate (Predicted)

Crystal System Orthorhombic Monoclinic Orthorhombic

Space Group Pbca P2₁/c P2₁2₁2₁ (Chiral)

Unit Cell (Å)
a=18.92, b=21.70,

c=8.51

a=12.4, b=10.2,

c=14.1
N/A

Z (Molecules/Cell) 8 4 4

R-Factor (R₁) 5.6% 4.8% Target < 5.0%

Ring Conformation
9-ring: Triangular

[333]
7-ring: Twist-Chair 7-ring: Twist-Boat

Disorder
Low (H-bonded

network)

Moderate (C7

puckering)

High (Requires

restraints)

Analysis of Data:

Hydrogen Bonding: In the Spiro[5.8] example, the chloride ions form H-bonds with the

ammonium protons and lattice water. This network is essential for stabilizing the large 8-

membered ring. Similarly, for Spiro[6.7], a tartrate salt is recommended to create a 3D H-

bond network that anchors the floppy 7-membered ring.
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Packing Efficiency: The Pbca space group indicates that the spiro cations pack efficiently in

alternating layers. The 7-membered ring in the [6.7] system often adopts a twist-chair

conformation to minimize transannular strain, as confirmed in the aza-peroxide derivative [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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